(3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c18-13-3-1-2-11(8-13)16(24)23-7-5-14(10-23)25-15-9-12(4-6-22-15)17(19,20)21/h1-4,6,8-9,14H,5,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPMRADMUWZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves a multi-step process. The starting materials usually include 3-chlorophenyl methanone and 4-(trifluoromethyl)pyridin-2-ol. A common synthetic route involves:
Nitration: : Introducing nitro groups to the pyridinyl ring.
Reduction: : Reducing nitro groups to amines.
Coupling Reaction: : Coupling the amine with chlorophenyl methanone.
Industrial Production Methods
Industrial production often utilizes similar steps but on a larger scale, with enhanced purification processes. Reactions are typically conducted in controlled environments to optimize yield and purity, using advanced reactors and separation techniques.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents, leading to the formation of oxides.
Reduction: : Can be reduced under specific conditions to form different structural analogs.
Substitution: : Undergoes substitution reactions, particularly nucleophilic substitution due to the presence of the halogen atom.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide, methylene chloride.
Major Products Formed
Oxidation Products: : Oxidized derivatives of the pyrrolidinyl and chlorophenyl groups.
Reduction Products: : Reduced forms of the trifluoromethyl and pyridinyl groups.
Substitution Products: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Potential
The compound's structure suggests potential pharmacological applications, particularly due to the presence of the trifluoromethyl group, which is known to enhance the metabolic stability and bioactivity of drugs. Research indicates that compounds with trifluoromethyl groups often exhibit improved efficacy against various diseases, including cancer and neurological disorders .
Anticonvulsant Activity
Recent studies have investigated derivatives of this compound for their anticonvulsant properties. For instance, new phenylglycinamide derivatives that include similar structural motifs have shown promise as broad-spectrum anticonvulsants . The incorporation of the pyridinyl and piperazine moieties is hypothesized to contribute to their activity by modulating neurotransmitter systems.
Polymer Chemistry
Compounds with similar structures have been explored for use in polymer synthesis due to their ability to act as monomers or cross-linking agents. The trifluoromethyl group can impart unique properties to polymers, such as increased thermal stability and hydrophobicity, making them suitable for applications in coatings and adhesives .
Nanotechnology
The unique electronic properties of trifluoromethyl-containing compounds make them candidates for use in nanotechnology. They can be integrated into nanoscale devices where their chemical stability and electronic characteristics can be exploited for enhanced performance in sensors and electronic components .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of a series of trifluoromethyl-containing piperazine derivatives, including those structurally related to (3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone). These compounds were evaluated for their anticancer activity against various cell lines, demonstrating significant cytotoxic effects attributed to their ability to induce apoptosis in cancer cells .
Case Study 2: Neuropharmacology
Another investigation focused on the neuropharmacological effects of similar compounds. The study found that derivatives with a pyrrolidine backbone exhibited promising results in animal models of epilepsy, suggesting that modifications to the core structure could lead to new treatments for seizure disorders .
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets through binding interactions, thereby modulating biochemical pathways. The presence of the trifluoromethyl group enhances its ability to interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Core Scaffold Variations
Key Observations :
- The target compound shares the pyrrolidine-oxypyridine motif with Examples 3 and 11 from European patents .
- Chlorophenyl and trifluoromethylpyridine groups are recurring in agrochemicals (e.g., fluridone in ) and kinase inhibitors .
- The hydrochloride salt in highlights strategies to improve solubility for pharmaceutical applications .
Common Reaction Pathways
- Coupling Reactions : Analogs in and utilize palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for attaching pyridine/pyridazine rings .
- Protecting Group Strategies : Tetrahydropyran (THP) and trifluoroacetic acid (TFA) are employed in deprotection steps (Example 3, ) .
- Chiral Synthesis : specifies (3R,4R)-stereochemistry, suggesting enantioselective synthesis for biological specificity .
Catalysts and Reagents
- Palladium Complexes: Widely used in C–X bond formation (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) in ) .
- Phosphine Ligands : Tris(4-trifluoromethylphenyl)phosphine aids in stabilizing reactive intermediates () .
Physicochemical Properties
Notes:
Pharmaceutical Potential
Agrochemical Uses
- Herbicides: Structural analogs like fluridone () inhibit carotenoid biosynthesis in plants .
Biological Activity
(3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound notable for its diverse biological activities. This compound features a complex molecular structure that includes a chlorophenyl group, a trifluoromethyl pyridinyl group, and a pyrrolidin-1-yl methanone moiety. Its unique configuration allows for significant interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's chemical formula is , with a molecular weight of approximately 365.75 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The trifluoromethyl group is particularly significant as it enhances the compound's ability to interact with hydrophobic pockets in proteins, which can influence enzyme activity and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown potential in inhibiting Class I PI3-kinase enzymes, which are implicated in various cancers. Inhibition of these enzymes may prevent tumor cell proliferation and metastasis .
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties by modulating immune responses through its action on PI3K signaling pathways .
- Neuropharmacological Effects : Preliminary studies suggest that this compound could influence neurotransmitter systems, potentially affecting mood and cognitive functions .
Case Study 1: Antitumor Efficacy
A study published in Cancer Research demonstrated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines by targeting PI3K signaling pathways. The results indicated a dose-dependent relationship between the compound concentration and cell viability, suggesting its potential as an anticancer agent .
Case Study 2: Neuropharmacological Assessment
Research conducted on the neuropharmacological effects of this compound revealed significant alterations in serotonin uptake mechanisms in vitro. The trifluoromethyl substitution was found to enhance binding affinity to serotonin receptors, indicating potential applications in treating mood disorders .
Data Tables
Q & A
Basic: What are the key synthetic steps for preparing (3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone?
The synthesis involves:
Intermediate preparation : Synthesis of 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine via nucleophilic substitution between 2-hydroxy-4-(trifluoromethyl)pyridine and a pyrrolidine derivative under basic conditions (e.g., NaH in THF at 0–5°C) .
Coupling reaction : Reacting 3-chlorobenzoyl chloride with the pyrrolidine intermediate using triethylamine as a base in anhydrous dichloromethane (DCM) at room temperature .
Purification : Column chromatography with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) and characterization via NMR and HRMS to confirm purity (>95%) .
Advanced: How can researchers resolve discrepancies in biological activity data across different assay systems?
Contradictory results may stem from:
- Assay-specific variables : pH, temperature, or solvent composition affecting compound stability. Validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) .
- Metabolic interference : Perform liver microsome studies to assess metabolic stability and identify degradation products via LC-MS/MS .
- Statistical rigor : Use meta-analysis of dose-response curves (≥3 replicates) to distinguish outliers from true biological variability .
Basic: Which spectroscopic methods are critical for structural characterization?
- ¹H/¹³C NMR : Confirm proton environments (e.g., pyrrolidine N–H at δ 3.1–3.5 ppm, trifluoromethyl C–F coupling in ¹³C) and stereochemistry in DMSO-d₆ .
- HRMS : Verify molecular weight (expected [M+H]⁺: ~411.08 Da) with <5 ppm error .
- FT-IR : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and C–O–C (pyridinyloxy at ~1240 cm⁻¹) functional groups .
Advanced: What computational approaches predict binding modes to structurally divergent kinase targets?
- Ensemble docking : Use multiple receptor conformations from molecular dynamics (MD) simulations to account for protein flexibility .
- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities and validate with mutagenesis (e.g., alanine scanning) .
- Consensus scoring : Combine results from AutoDock Vina, Glide, and MOE to improve prediction accuracy .
Basic: What solvent systems optimize reaction yields for the pyrrolidin-1-yl methanone core?
- Coupling step : Use anhydrous DCM or THF with molecular sieves to minimize hydrolysis .
- Workup : Extract with ethyl acetate, wash with brine to remove unreacted starting materials, and dry over Na₂SO₄ .
- Temperature control : Maintain 0–5°C during base-sensitive steps (e.g., NaH-mediated reactions) .
Advanced: How to design stability studies for the trifluoromethylpyridine moiety under hydrolytic stress?
- Forced degradation : Incubate at pH 1–9 (37°C, 72 hours) and monitor degradation via UPLC-PDA. Major degradation products are identified via QTOF-MS/MS .
- Kinetic analysis : Plot degradation rates at 40–60°C using the Arrhenius equation to extrapolate shelf-life under standard conditions .
- Pathway prediction : Use DFT calculations to propose hydrolysis mechanisms (e.g., nucleophilic attack on the pyridine ring) .
Basic: What chromatographic methods separate enantiomers of the pyrrolidine intermediate?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (85:15) at 1.0 mL/min. Retention times vary by 2–3 minutes for enantiomers .
- SFC : Supercritical CO₂ with 20% methanol co-solvent provides faster resolution .
Advanced: How to analyze structure-activity relationships (SAR) for analogs with varying substituents?
- 3D-QSAR : Build CoMFA/CoMSIA models using aligned conformations of 10–15 analogs to map steric/electrostatic contributions .
- Free-energy perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., replacing Cl with F) .
- In vitro validation : Test top analogs in kinase inhibition assays (IC₅₀) and correlate with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
